molecular formula C12H13NO3S B14668584 Cyclohexanone, 3-[(4-nitrophenyl)thio]- CAS No. 36640-29-6

Cyclohexanone, 3-[(4-nitrophenyl)thio]-

Cat. No.: B14668584
CAS No.: 36640-29-6
M. Wt: 251.30 g/mol
InChI Key: XCBCPCUXDZMGFG-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C12H13NO3S It is a derivative of cyclohexanone, where a nitrophenylthio group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[(4-nitrophenyl)thio]- typically involves the reaction of cyclohexanone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the nitrophenylthio group.

Scientific Research Applications

Cyclohexanone, 3-[(4-nitrophenyl)thio]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenylthio group can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 3-[(4-chlorophenyl)thio]-: Similar structure but with a chlorophenylthio group instead of a nitrophenylthio group.

    Cyclohexanone, 3-[(4-methylphenyl)thio]-: Contains a methylphenylthio group.

    Cyclohexanone, 3-[(4-aminophenyl)thio]-: Features an aminophenylthio group.

Uniqueness

Cyclohexanone, 3-[(4-nitrophenyl)thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36640-29-6

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13NO3S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h4-7,12H,1-3,8H2

InChI Key

XCBCPCUXDZMGFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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